5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
“5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” is a compound that contains an oxadiazole scaffold . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles involves various methods. One such method involves the reaction between different Boc and Cbz-Nα-protected amino acid hydrazides with isoselenocyanato esters via cyclodeselenization . This process derived selenosemicarbazide as intermediates for 2-amino-1,3,4-oxadiazoles derivatives formation as end product .Molecular Structure Analysis
Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions of oxadiazoles are diverse and depend on the substituents present in the molecule. For instance, depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazoles depend on their structure and substituents. For instance, these compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .Scientific Research Applications
Anticancer Properties
5-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide and its derivatives have been explored for their anticancer properties. A study synthesized novel derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety and evaluated their cytotoxic effects against various cancer cell lines, including HepG2, Caco-2, and PANC-1 (Adimule et al., 2014). These compounds showed potential as anticancer agents, with specific derivatives exhibiting notable cytotoxicity.
Insecticidal Activity
Research has been conducted on the insecticidal activity of analogs containing 1,3,4-oxadiazole rings. A study synthesized anthranilic diamides analogs with 1,3,4-oxadiazole rings and evaluated their effectiveness against the diamondback moth (Plutella xylostella). Some compounds demonstrated good insecticidal activities (Qi et al., 2014).
Antimicrobial Activity
The antimicrobial activity of 1,3,4-oxadiazole derivatives has been a significant area of study. Compounds synthesized from this compound and related structures have been tested for their antibacterial and antifungal activities. Studies have found that these compounds exhibit significant antibacterial and moderate antifungal activities against various microorganisms, including Staphylococcus aureus and Candida albicans (Chawla et al., 2010).
Optoelectronic Applications
These compounds have also been explored for their potential in optoelectronic applications. A study investigated the photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives, suggesting their potential role in photonic, sensor, and optoelectronic devices (Naik et al., 2019).
Antitubercular Activity
Further research has focused on the synthesis of novel compounds for antitubercular activity. A study synthesized a series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides and evaluated their antitubercular activity. Some of these compounds showed promise as potential antitubercular agents with low cytotoxicity profiles (Marvadi et al., 2020).
Mechanism of Action
The mechanism of action of oxadiazole derivatives is diverse and depends on the biological target. For instance, 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
Safety and Hazards
Future Directions
The future directions in the research of oxadiazole derivatives involve the development of novel 1,3,4-oxadiazole-based drugs, structural modifications to ensure high cytotoxicity towards malignant cells, and the exploration of their diverse mechanisms of action . The world’s health system is plagued by cancer and a worldwide effort is underway to find new drugs to treat cancer .
Properties
IUPAC Name |
5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2S/c14-10-7-6-9(20-10)11(18)15-13-17-16-12(19-13)8-4-2-1-3-5-8/h1-7H,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMRVGFJURSEGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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